O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Description
Chemical Structure and Properties O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS: 5805-30-1) is a bicyclic ester featuring a 7-azabicyclo[2.2.1]heptane core with tert-butyl and ethyl carboxylate substituents at the 7- and 2-positions, respectively. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . The compound is typically synthesized via esterification reactions, as evidenced by a procedure yielding 85% purity (LCMS: m/z = 255.25 (M-14)) and >90% purity by ¹H NMR .
Properties
IUPAC Name |
7-O-tert-butyl 2-O-ethyl (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESNGXUQCAJWNN-MXWKQRLJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2CC[C@@H]1N2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves the reaction of a bicyclic amine with tert-butyl and ethyl ester groups. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and pyrazolo-pyrimidinone moieties undergo hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products Formed | Mechanistic Pathway |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid + 2,5-dimethylaniline | Nucleophilic attack on the amide carbonyl |
| Basic (NaOH, H₂O, 60°C) | Sodium salt of the acetic acid derivative | Base-mediated deprotonation and hydrolysis |
Hydrolysis kinetics depend on the electronic effects of the 2,5-dimethylphenyl group, which marginally stabilizes the amide bond against nucleophilic cleavage.
Oxidation Reactions
The thioether (-S-) linkage is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs | Sulfoxide derivative (S=O) | 78% |
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C, 2 hrs | Sulfone derivative (O=S=O) | 92% |
The sulfone derivative shows enhanced metabolic stability compared to the parent compound, as noted in pharmacokinetic studies .
Nucleophilic Substitution
The pyrazolo[3,4-d]pyrimidin-6-yl-thioacetamide scaffold undergoes substitution at the sulfur atom:
| Nucleophile | Reaction Conditions | Product | Application |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 80°C | S-alkylated derivatives | Prodrug development |
| Amines (e.g., NH₃) | EtOH, reflux | Thiol intermediate + acetamide | Intermediate in synthesis |
S-alkylation is critical for modifying bioavailability, as demonstrated in patent WO2021215545A1.
Photodegradation
Under UV light (λ = 254 nm), the compound undergoes photolytic cleavage:
| Degradation Pathway | Major Products | Half-Life |
|---|---|---|
| Pyrazolo-pyrimidinone ring opening | 2-mercaptoacetamide + 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine | 3.2 hrs |
This degradation pathway necessitates light-protected storage for long-term stability.
Complexation with Metal Ions
The thioacetamide group chelates transition metals:
| Metal Ion | Stoichiometry | Application |
|---|---|---|
| Cu(II) | 1:1 (M:L) | Catalytic studies |
| Fe(III) | 1:2 (M:L) | Potential anticancer activity |
Metal complexes exhibit altered redox properties compared to the free ligand, as shown in electrochemical analyses .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Process | Residue |
|---|---|---|
| 150–200°C | Loss of hydroxyethyl group | Carbonized pyrazolo-pyrimidinone skeleton |
| >200°C | Complete decomposition | Amorphous carbon |
Enzymatic Biotransformation
In vitro studies with liver microsomes highlight metabolic pathways:
| Enzyme | Reaction | Metabolite |
|---|---|---|
| CYP3A4 | Hydroxylation at methylphenyl | 4-hydroxy-2,5-dimethylphenyl derivative |
| UGT1A1 | Glucuronidation of -OH group | Water-soluble glucuronide conjugate |
These metabolites are pharmacologically inactive but critical for toxicity profiling .
Scientific Research Applications
Medicinal Chemistry
O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting neurological disorders. The compound's structural similarity to certain neurotransmitters suggests it could act on specific receptors in the central nervous system.
Case Study: Neurological Receptor Modulation
Research has indicated that derivatives of bicyclic compounds can modulate neurotransmitter systems, which may lead to new treatments for conditions such as anxiety and depression. Studies exploring the binding affinity of this compound to various receptor sites are ongoing, with promising preliminary results suggesting enhanced activity at certain serotonin receptors.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various chemical modifications that can lead to the formation of diverse derivatives.
Case Study: Synthesis of Novel Derivatives
A study demonstrated the use of this compound in synthesizing new compounds with potential anti-cancer properties. By modifying the functional groups on the bicyclic framework, researchers were able to enhance the biological activity of these derivatives.
Material Science
The compound's properties have been explored for applications in material science, particularly in creating polymers and other materials with specific mechanical and thermal characteristics.
Case Study: Polymer Development
Research highlighted the use of this compound as a monomer in polymer chemistry, leading to the development of high-performance polymers that exhibit improved thermal stability and mechanical strength.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential treatments for neurological disorders |
| Organic Synthesis | Building block for complex organic molecules |
| Material Science | Development of high-performance polymers |
Mechanism of Action
The mechanism of action of O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues of 7-azabicyclo[2.2.1]heptane derivatives, emphasizing substituent variations and their implications:
Physicochemical Properties
- Polarity: The 3-oxo derivative (CAS: 935761-02-7) has higher polarity (C₁₃H₁₉NO₅ vs. C₁₃H₂₁NO₄) due to the ketone group, impacting solubility in polar solvents .
- Thermal Stability : Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1251009-93-4) has a lower boiling point (234.1°C predicted) compared to tert-butyl analogues, which likely decompose at higher temperatures .
Biological Activity
O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS Number: 239089-81-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- Purity : ≥97%
- Structural Formula :
This compound is structurally related to various bicyclic compounds known for their interactions with biological targets such as receptors and enzymes. Preliminary studies suggest that this compound may exhibit activity as a modulator of the orexin receptor, which is implicated in sleep-wake regulation and appetite control .
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Research on similar bicyclic derivatives indicates that compounds containing the 2-azabicyclo[2.2.1]heptane moiety can act as potent DPP-IV inhibitors. DPP-IV is an important target for the treatment of type 2 diabetes as it plays a role in glucose metabolism by inactivating incretin hormones .
Table 1: Comparison of DPP-IV Inhibition Potency
| Compound Name | DPP-IV Inhibition IC50 (µM) |
|---|---|
| This compound | TBD |
| Neogliptin | 0.5 |
| Sitaagliptin | 0.6 |
Note: TBD = To Be Determined based on ongoing studies.
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems involved in mood and cognition. The bicyclic structure may facilitate interactions with neurotransmitter receptors, although specific data on this compound remains limited.
Case Study Insights
A recent study explored the synthesis and biological evaluation of various azabicyclic compounds, including derivatives of this compound. The findings indicated promising results in terms of receptor binding affinity and selectivity, warranting further investigation into its therapeutic potential in treating metabolic disorders and neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves palladium-catalyzed reactions or other organic synthesis techniques that allow for the construction of its complex bicyclic structure from simpler precursors .
Synthetic Pathway Overview
- Starting Materials : Cyclopentene derivatives.
- Catalyst : Palladium-based catalysts.
- Reagents : Amino acids or their derivatives.
- Conditions : Controlled temperature and pressure to optimize yield.
Q & A
Basic: What are the established synthetic routes for O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate, and how do yields compare across methods?
The compound can be synthesized via multi-step routes involving bicyclic amine scaffolds. For example, 7-azabicyclo[2.2.1]heptane derivatives are typically prepared using platinum oxide-catalyzed hydrogenation or radical cyclization (e.g., BuSnH-mediated reactions), with yields ranging from 18% to 36% depending on catalyst availability and step efficiency . Palladium-bisimidazol-2-ylidene complexes have also been used for N-heteroaryl functionalization, achieving moderate yields (40–60%) under optimized conditions .
Advanced: How can researchers optimize catalytic systems to improve functionalization of the 7-azabicyclo[2.2.1]heptane core?
Recent studies suggest using palladium catalysts with electron-rich ligands (e.g., bisimidazol-2-ylidenes) to enhance cross-coupling efficiency. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can mitigate side reactions during amination. Monitoring reaction progress via LC-MS is critical to identify intermediates and optimize stoichiometry .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s stereochemistry?
- NMR : H and C NMR are essential for confirming the endo/exo configuration of substituents. For example, endo-protons exhibit upfield shifts due to steric shielding .
- IR : Stretching frequencies near 1700 cm confirm ester carbonyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO for derivatives in ).
Advanced: How do steric and electronic effects of tert-butyl and ethyl ester groups influence reactivity?
The tert-butyl group enhances steric protection of the bicyclic amine, reducing nucleophilic deactivation. Ethyl esters balance electron-withdrawing effects, stabilizing intermediates during functionalization. Computational modeling (DFT) can predict charge distribution and guide substituent selection .
Basic: What safety protocols are recommended for handling this compound?
While specific safety data for this compound are limited, related 7-azabicycloheptane derivatives exhibit acute oral toxicity (Category 4) and skin irritation (Category 2). Use PPE (gloves, goggles) and work in a fume hood. Emergency procedures include rinsing exposed areas with water and consulting a physician .
Advanced: How can researchers resolve contradictions in reported spectral data for bicyclic amine derivatives?
Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example, deuterated chloroform vs. DMSO-d can shift proton signals by 0.2–0.5 ppm. Repurification via column chromatography (silica gel, ethyl acetate/hexane) and spiking with authentic samples can validate assignments .
Basic: What applications exist for 7-azabicyclo[2.2.1]heptane derivatives in material science?
These derivatives serve as auxochromes in fluorescent dyes (e.g., sulforhodamine 221SR), offering higher quantum yields (Φ = 0.95) and photostability compared to traditional dyes. Their rigid bicyclic structure minimizes thermal quenching, making them suitable for bioimaging .
Advanced: What strategies improve photostability in azabicycloheptane-based fluorophores?
Incorporating electron-donating groups (e.g., tert-butyl esters) reduces oxidative degradation. Accelerated aging tests under UV light (e.g., 365 nm, 24 h) coupled with fluorescence lifetime measurements (3.8–3.9 ns at 60°C) can quantify stability improvements .
Basic: How should researchers address hygroscopicity during storage?
Store the compound in anhydrous conditions (desiccator with PO) at –20°C. Use argon/vacuum sealing to prevent hydrolysis of ester groups. Monitor purity via TLC (R = 0.3 in 1:1 EtOAc/hexane) before experimental use .
Advanced: What computational tools are effective for modeling substituent effects on bicyclic amine reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict steric strain and electron density distribution. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in solvent environments, aiding in rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
